molecular formula C10H14N2O2 B2846133 N-(4-amino-2-methoxyphenyl)propanamide CAS No. 811460-68-1

N-(4-amino-2-methoxyphenyl)propanamide

Cat. No. B2846133
CAS RN: 811460-68-1
M. Wt: 194.234
InChI Key: MZWSGDHOSFVXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-amino-2-methoxyphenyl)propanamide” is a chemical compound with the molecular formula C10H14N2O2 . It is a type of propanamide, which is a class of organic compounds known as primary carboxylic acid amides .


Molecular Structure Analysis

The molecular structure of “N-(4-amino-2-methoxyphenyl)propanamide” can be represented by the InChI code: 1S/C10H14N2O2.ClH/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H . This indicates that the molecule consists of a propanamide group (C3H7NO) attached to a 4-amino-2-methoxyphenyl group (C7H7NO) .


Physical And Chemical Properties Analysis

The molecular weight of “N-(4-amino-2-methoxyphenyl)propanamide” is 194.230 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the sources I found.

Scientific Research Applications

Antioxidant and Anticancer Activity

Researchers have synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, showing significant antioxidant and anticancer activities. These derivatives, which include modifications such as semicarbazide and thiosemicarbazide, have shown higher antioxidant activity than ascorbic acid in some cases. Additionally, they exhibited cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with certain compounds being identified as highly active against the glioblastoma cell line (Tumosienė et al., 2020).

Antimicrobial, Antifungal, and Anti-inflammatory Agents

A study on 2-(6-methoxy-2-naphthyl)propionamide derivatives revealed significant antibacterial and antifungal activities. These compounds, synthesized from naproxenoyl chloride reacting with different amino compounds, reached levels of antimicrobial activity comparable to standard agents like Ampicillin and Flucanazole. Among them, specific derivatives were identified as potent compounds against tested strains (Helal et al., 2013).

Inhibitors and Agonists for Biochemical Pathways

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides highlighted their potential as Met kinase inhibitors. These compounds, through structural modifications, achieved improved enzyme potency and selectivity. One particular compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, suggesting its efficacy in inhibiting the Met kinase superfamily (Schroeder et al., 2009).

Corrosion Inhibition

Studies on the inhibition performance of certain pyridine derivatives on steel corrosion in hydrochloric acid medium identified compounds like 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile with high inhibition efficiency. These findings are crucial for understanding the adsorption behavior and potential applications of these compounds in corrosion protection (Ansari et al., 2015).

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWSGDHOSFVXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methoxyphenyl)propanamide

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